3-Methylthiophen-2-amine oxalate
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Overview
Description
3-Methylthiophen-2-amine oxalate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-Methylthiophen-2-amine oxalate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve the use of microwave irradiation and specific catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
3-Methylthiophen-2-amine oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . Major products formed from these reactions include aminothiophene derivatives and other substituted thiophene compounds .
Scientific Research Applications
3-Methylthiophen-2-amine oxalate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have been shown to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . In industry, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-Methylthiophen-2-amine oxalate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to inhibit various enzymes and receptors, leading to their diverse pharmacological effects. For example, they can inhibit kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
3-Methylthiophen-2-amine oxalate can be compared with other thiophene derivatives such as 2-Butylthiophene and 2-Octylthiophene. These compounds also exhibit a wide range of biological activities and industrial applications. this compound is unique due to its specific substitution pattern and the presence of the oxalate group, which can influence its reactivity and pharmacological properties .
Properties
Molecular Formula |
C7H9NO4S |
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Molecular Weight |
203.22 g/mol |
IUPAC Name |
3-methylthiophen-2-amine;oxalic acid |
InChI |
InChI=1S/C5H7NS.C2H2O4/c1-4-2-3-7-5(4)6;3-1(4)2(5)6/h2-3H,6H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
IACGZNXVGMJUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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